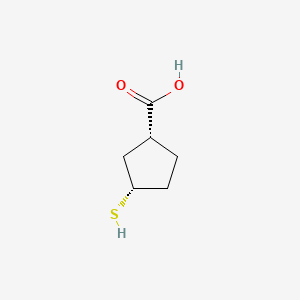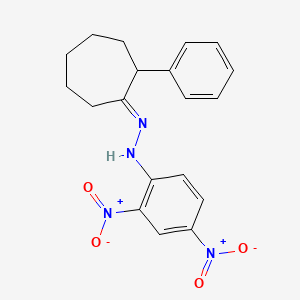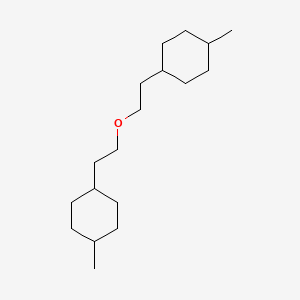
Cyclohexane, 1,1'-(oxydi-2,1-ethanediyl)bis[4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) is a chemical compound with the molecular formula C18H34O2. It is known for its unique structure, which includes two 4-methylcyclohexane rings connected by an ethylene oxide bridge. This compound is used in various industrial and research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) typically involves the reaction of 4-methylcyclohexanol with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid or base, depending on the desired reaction pathway. The process requires precise temperature and pressure control to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) is carried out in large-scale reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethylene oxide bridge and the methyl groups on the cyclohexane rings .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethylene oxide bridge, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) involves its interaction with specific molecular targets and pathways. The ethylene oxide bridge and the methyl groups on the cyclohexane rings play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, leading to its diverse range of effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane)
- Oxydi-2,1-ethanediyl bismethacrylate
- Quaternary ammonium compounds, (oxydi-2,1-ethanediyl)bis [coco alkyldimethyl, dichlorides]
Uniqueness
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) is unique due to its specific structure, which includes two 4-methylcyclohexane rings connected by an ethylene oxide bridge. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H34O |
|---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
1-methyl-4-[2-[2-(4-methylcyclohexyl)ethoxy]ethyl]cyclohexane |
InChI |
InChI=1S/C18H34O/c1-15-3-7-17(8-4-15)11-13-19-14-12-18-9-5-16(2)6-10-18/h15-18H,3-14H2,1-2H3 |
InChI Key |
IDUAXNKQWGBLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCOCCC2CCC(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
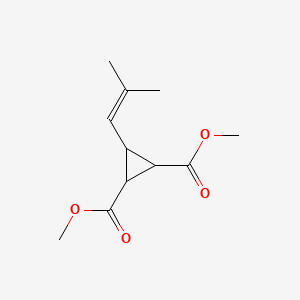
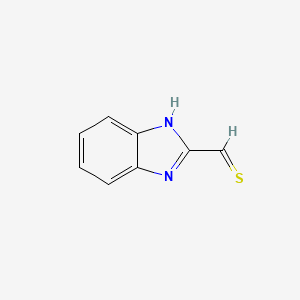
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)

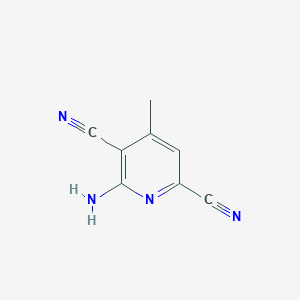
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
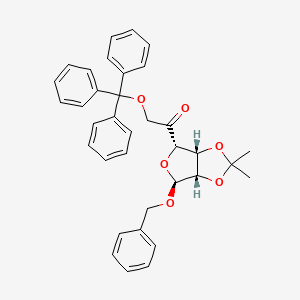
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
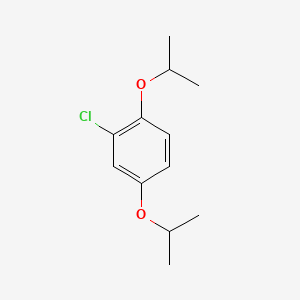
![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
